molecular formula C26H30N4O2S B2959312 N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide CAS No. 863017-25-8

N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide

Cat. No.: B2959312
CAS No.: 863017-25-8
M. Wt: 462.61
InChI Key: JDRJAQIHSACUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a complex synthetic compound offered for research and development purposes. Its molecular structure incorporates several pharmacologically significant motifs, including a benzyl group, a phenylpiperazine moiety, and a thiophene ring, which are commonly investigated in medicinal chemistry . The 4-phenylpiperazine unit, in particular, is a prevalent structural feature in a wide range of bioactive molecules and is the subject of ongoing research in various fields . Similarly, the thiophene heterocycle is a valuable building block in the development of new chemical entities . The presence of the oxalamide linker provides a defined molecular scaffold that may be of interest in structure-activity relationship (SAR) studies. This product is intended for laboratory research use by qualified professionals. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for ensuring all applicable laws and regulations are followed in the handling and use of this material.

Properties

IUPAC Name

N-benzyl-N'-[1-(4-phenylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N4O2S/c1-20(28-26(32)25(31)27-19-21-9-4-2-5-10-21)24(23-13-8-18-33-23)30-16-14-29(15-17-30)22-11-6-3-7-12-22/h2-13,18,20,24H,14-17,19H2,1H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRJAQIHSACUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=CC=C3)NC(=O)C(=O)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide typically involves multiple steps, starting with the reaction of benzylamine with thiophene-2-carbonyl chloride to form an intermediate. This intermediate is then reacted with 4-phenylpiperazine under controlled conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study its interactions with various biological targets. It can serve as a probe to understand the mechanisms of action in biological systems.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for therapeutic use in treating various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials and chemicals. Its properties may be harnessed for applications in material science and engineering.

Mechanism of Action

The mechanism by which N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Oxalamide Backbones

2.1.1 N1-(2-(4-Fluorophenyl)-2-(4-Methylpiperazin-1-yl)Ethyl)-N2-(Thiophen-2-ylMethyl)Oxalamide ()
  • Key Differences :
    • The N2 substituent is a thiophen-2-ylmethyl group instead of a branched propan-2-yl chain.
    • The N1 substituent incorporates a 4-fluorophenyl and 4-methylpiperazine via an ethyl linker.
  • Implications: The fluorine atom may enhance lipophilicity and metabolic stability compared to the target compound’s benzyl group.
2.1.2 N1-(4-Isopropylphenyl)-N2-(2-(4-Methylpiperazin-1-yl)-2-(Thiophen-3-yl)Ethyl)Oxalamide ()
  • The N1 group is a bulky 4-isopropylphenyl, which may reduce solubility compared to the target’s benzyl group.
  • Implications :
    • The isopropyl group could hinder membrane permeability or enzymatic degradation.
    • Thiophen-3-yl’s orientation might affect binding to planar receptor sites versus the 2-yl isomer .
2.1.3 N1-(2-(Benzo[b]Thiophen-2-yl)-2-Hydroxypropyl)-N2-(4-Fluorobenzyl)Oxalamide ()
  • Key Differences: A benzo[b]thiophen-2-yl group replaces the simple thiophen-2-yl, increasing aromatic surface area.
  • Implications :
    • The hydroxyl group may improve aqueous solubility but could also increase metabolic oxidation.
    • The benzo[b]thiophene moiety might enhance affinity for hydrophobic binding pockets .

Piperazine-Containing Analogues

2.2.1 1-(Benzo[b]Thiophen-2-yl)-3-[4-(4-Nitrophenyl)Piperazin-1-yl]-1-Propanone ()
  • Key Differences: A propanone backbone replaces oxalamide, eliminating hydrogen-bonding sites. The 4-nitrophenyl group on piperazine introduces strong electron-withdrawing effects.
  • Implications: The nitro group may reduce CNS penetration due to increased polarity.
2.2.2 N1-(2-(4-(4-Methoxyphenyl)Piperazin-1-yl)Ethyl)-N2-(Thiophen-2-ylMethyl)Oxalamide ()
  • Key Differences :
    • A 4-methoxyphenyl group on piperazine replaces the target’s 4-phenyl group.
    • Ethyl linker instead of propan-2-yl chain.
  • Implications :
    • The methoxy group could enhance electron donation, altering receptor interaction kinetics.
    • The shorter linker might reduce steric bulk, favoring entropic gains in binding .

Biological Activity

N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be described as follows:

  • Molecular Formula : C23H26N4O2S
  • IUPAC Name : this compound

The presence of the oxalamide group and the piperazine moiety suggests potential interactions with various biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, highlighting its potential as an antipsychotic and anxiolytic agent.

Research indicates that compounds with similar structures often act as serotonin receptor modulators, particularly targeting the 5-HT receptors. This modulation can lead to effects on mood and anxiety levels.

Pharmacological Properties

The following table summarizes key pharmacological properties observed in studies related to this compound:

Property Description
Target Receptors 5-HT1A, 5-HT2A, D2 dopamine receptors
Activity Antidepressant and anxiolytic effects
Administration Route Oral or intravenous (specific studies vary)
Toxicity Low toxicity reported in preliminary studies

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential efficacy of this compound.

  • Antidepressant Effectiveness : A study demonstrated that similar oxalamide derivatives exhibited significant antidepressant-like effects in animal models. The mechanism was attributed to increased serotonin levels in the synaptic cleft due to receptor inhibition .
  • Anxiolytic Properties : Another research project highlighted that compounds with the piperazine structure showed promising anxiolytic effects in behavioral tests, suggesting that this compound may exert similar effects .
  • Neuropharmacological Studies : Neuropharmacological assessments indicated that derivatives with similar structural features were effective in reducing anxiety-like behaviors in rodent models, supporting their potential use in treating anxiety disorders .

Q & A

What are the key considerations for synthesizing N1-benzyl-N2-(1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)oxalamide to ensure high yield and purity?

Basic Research Question
Synthesis requires careful optimization of reaction conditions. The oxalamide linkage can be formed via coupling reactions between benzylamine and a propan-2-yl intermediate bearing 4-phenylpiperazine and thiophen-2-yl groups. Key steps include:

  • Use of coupling reagents like EDCI/HOBt for amide bond formation, as seen in analogous oxalamide syntheses .
  • Purification via column chromatography to separate stereoisomers or byproducts, followed by recrystallization in ethanol or dichloromethane/hexane mixtures to enhance purity .
  • Monitoring reaction progress with TLC or LC-MS to ensure completion.

Critical Note : Thiophene and piperazine moieties may introduce steric hindrance, necessitating elevated temperatures (80–100°C) and inert atmospheres to prevent oxidation .

How can X-ray crystallography elucidate conformational flexibility in the thiophene and piperazine moieties of this compound?

Advanced Research Question
X-ray crystallography provides atomic-level insights into molecular conformation:

  • Data Collection : Use a Bruker SMART X2S diffractometer with MoKα radiation (λ = 0.71073 Å) at 200 K to minimize thermal motion artifacts. Collect reflections up to θ = 25° for high resolution .
  • Structure Refinement : Employ SHELXL for refinement, incorporating disorder modeling for flexible groups (e.g., thiophene ring occupancy ratios of 0.927:0.073 observed in similar benzimidazole-thiophene derivatives) .
  • Analysis : Calculate dihedral angles between thiophene/piperazine and the central oxalamide core. For example, in analogous structures, thiophene-benzimidazole angles range from 36–39°, indicating moderate flexibility .

Pitfalls : Co-crystallized impurities (e.g., 6.0% chloro-isomer contamination in ) require occupancy refinement and complementary NMR validation .

What analytical techniques resolve discrepancies in pharmacological activity data for this compound?

Advanced Research Question
Inconsistent activity data may arise from impurities, stereochemistry, or assay conditions. Address this via:

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and MS quantification to detect trace isomers or degradation products .
  • Stereochemical Confirmation : Chiral HPLC or circular dichroism (CD) to verify enantiomeric purity, critical for receptor-binding studies .
  • Biological Replicates : Use >3 independent assays with positive controls (e.g., beta-hydroxythiofentanyl in ) to validate target engagement (e.g., opioid receptor binding).

Case Study : In , % purity was insufficient for consistent anticancer activity, necessitating repurification via preparative HPLC.

What strategies optimize reaction conditions for introducing the oxalamide linkage in this compound?

Basic Research Question
The oxalamide bond is sensitive to hydrolysis and steric effects. Optimize by:

  • Solvent Selection : Use DMF or DCM for polar aprotic environments, enhancing reagent solubility .
  • Coupling Reagents : Replace traditional DCC with EDCI/DMAP to reduce side reactions, achieving yields >75% in similar oxalamide syntheses .
  • Temperature Control : Maintain 0–5°C during coupling to minimize racemization, followed by gradual warming to room temperature .

Validation : Confirm successful coupling via ¹H-NMR (amide proton at δ 8.2–8.5 ppm) and IR (C=O stretch at ~1650 cm⁻¹) .

How does co-crystallization of isomers impact crystallographic data interpretation, and how can this be mitigated?

Advanced Research Question
Co-crystallized isomers (e.g., 5-chloro vs. 6-chloro benzimidazole in ) complicate electron density maps:

  • Occupancy Refinement : Use SHELXL to model partial site occupancies (e.g., 0.940:0.060 ratio in ) and assign anisotropic displacement parameters .
  • Complementary Techniques : Validate with ¹³C-NMR to detect isotopic splitting or LC-MS to quantify isomer ratios .
  • Thermal Ellipsoids : Analyze ellipsoid shapes to distinguish static disorder (co-crystallization) from dynamic disorder (flexibility) .

Example : In , H-bonding differences between isomers (C–H⋯N vs. C–H⋯S) were resolved using dual refinement cycles in SHELXL .

What computational methods predict the binding affinity of this compound to neurological targets like opioid receptors?

Advanced Research Question
Leverage molecular docking and dynamics:

  • Docking : Use AutoDock Vina with crystal structures of µ-opioid receptors (e.g., PDB: 4DKL). The 4-phenylpiperazine moiety may interact with hydrophobic pockets, while the thiophene group engages in π-π stacking .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of receptor-ligand interactions. Monitor RMSD (<2 Å) and binding free energy (MM-PBSA) .
  • Validation : Compare predictions with experimental IC₅₀ values from radioligand assays (e.g., against beta-hydroxythiofentanyl in ).

Limitation : Solvent effects (e.g., DMSO in assays) may require explicit solvent modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.